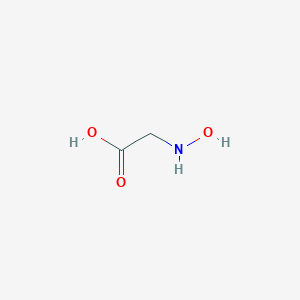![molecular formula C10H11F2NO3 B154163 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid CAS No. 127842-69-7](/img/structure/B154163.png)
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid, also known as DFMPA, is a chemical compound that is widely used in scientific research. DFMPA is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in many physiological processes in the brain.
作用机制
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid acts as a competitive antagonist of mGluR5 by binding to the receptor's orthosteric site. This prevents the activation of the receptor by its endogenous ligand, glutamate. The blockade of mGluR5 by 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid results in the inhibition of downstream signaling pathways, which leads to a reduction in neuronal activity.
生化和生理效应
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has been shown to have several biochemical and physiological effects. It has been shown to reduce dopamine release in the striatum, which is involved in the regulation of movement and reward. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has also been shown to reduce the expression of immediate-early genes such as c-fos, which are involved in the regulation of gene expression in response to neuronal activity.
实验室实验的优点和局限性
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has some limitations as well. It has a relatively short half-life, which requires frequent dosing in animal experiments. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid also has poor solubility in water, which can limit its use in certain experimental setups.
未来方向
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several potential future directions for scientific research. One potential direction is the development of improved mGluR5 antagonists with longer half-lives and better solubility. Another potential direction is the use of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid in the development of novel treatments for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid can also be used to study the role of mGluR5 in other physiological processes such as pain, anxiety, and depression.
Conclusion:
In conclusion, 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid is a valuable tool for scientific research in the field of neuroscience. Its potent and selective antagonism of mGluR5 makes it a valuable tool for studying the role of this receptor in various physiological processes. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of improved mGluR5 antagonists and the use of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid in the development of novel treatments for neurological disorders.
合成方法
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid can be synthesized using a multistep process that involves the reaction of 3-bromo-3-[2-(difluoromethoxy)phenyl]propanoic acid with ammonia. The reaction results in the formation of 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid, which can be purified using various techniques such as column chromatography and recrystallization.
科学研究应用
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid is widely used in scientific research as a tool to study the role of mGluR5 in various physiological processes. It has been shown to be effective in animal models of several neurological disorders such as Parkinson's disease, schizophrenia, and addiction. 3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
属性
CAS 编号 |
127842-69-7 |
|---|---|
产品名称 |
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid |
分子式 |
C10H11F2NO3 |
分子量 |
231.2 g/mol |
IUPAC 名称 |
3-amino-3-[2-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-8-4-2-1-3-6(8)7(13)5-9(14)15/h1-4,7,10H,5,13H2,(H,14,15) |
InChI 键 |
MJAMQUZSDYHIAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)OC(F)F |
规范 SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



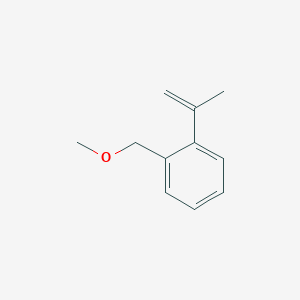
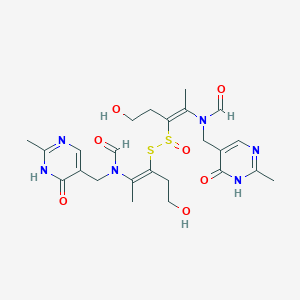
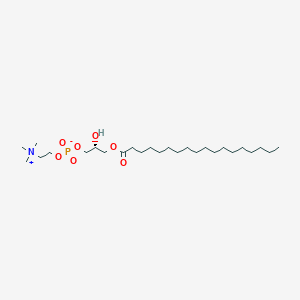
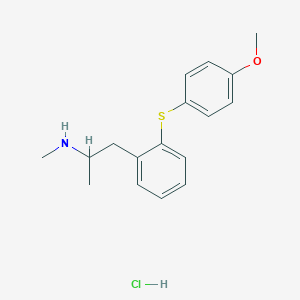
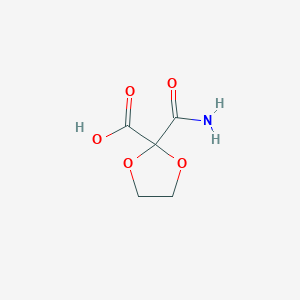
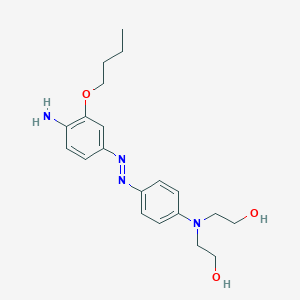
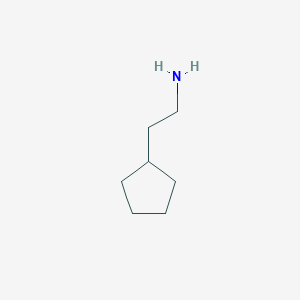
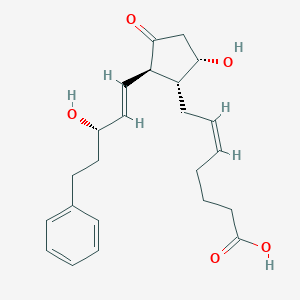
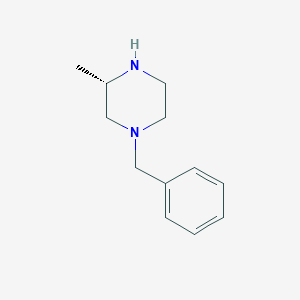
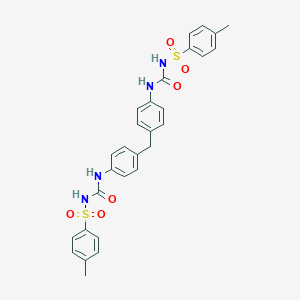
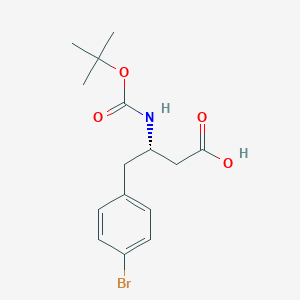
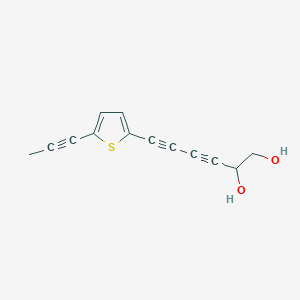
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
